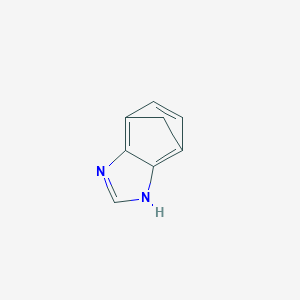
4,7-Methano-1h-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1h-benzimidazole is a heterocyclic aromatic compound that features a six-membered benzene ring fused to a five-membered imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1h-benzimidazole typically involves the condensation of o-phenylenediamine with carbonyl compounds such as aldehydes or carboxylic acid derivatives. One common method employs lanthanum chloride as a catalyst in acetonitrile at room temperature, yielding the desired product in good yields . Another approach involves the use of iodine as a mediator in the cyclization of 2-aminopyridines with cyclohexanones .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar condensation reactions but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors and automated systems to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1h-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4,7-Methano-1h-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,7-Methano-1h-benzimidazole involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA and RNA, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: Shares the benzimidazole core but lacks the methano bridge.
2H-Indazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.
1H-Benzotriazole: Contains an additional nitrogen atom in the ring system.
Uniqueness
4,7-Methano-1h-benzimidazole is unique due to the presence of the methano bridge, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets compared to other benzimidazole derivatives.
Properties
CAS No. |
210-26-4 |
|---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3,5-diazatricyclo[5.2.1.02,6]deca-1,3,6,8-tetraene |
InChI |
InChI=1S/C8H6N2/c1-2-6-3-5(1)7-8(6)10-4-9-7/h1-2,4H,3H2,(H,9,10) |
InChI Key |
VGOIVFUPCSQYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=C1C=C2)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


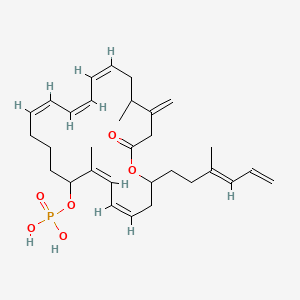
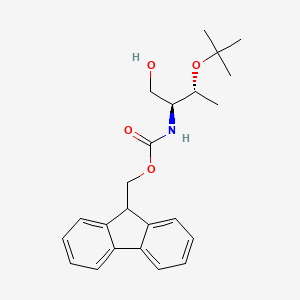
![3'-Amino-4'-(pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B12817296.png)
![4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12817300.png)
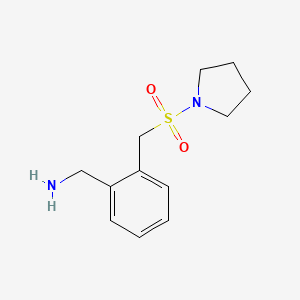

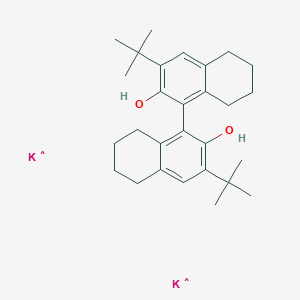

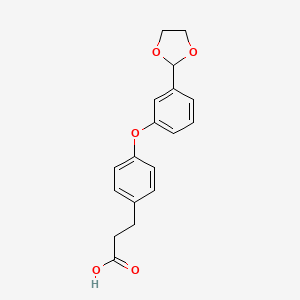
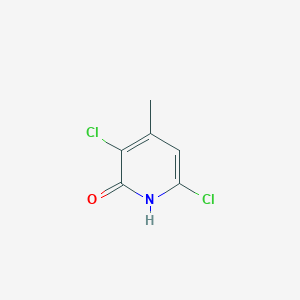

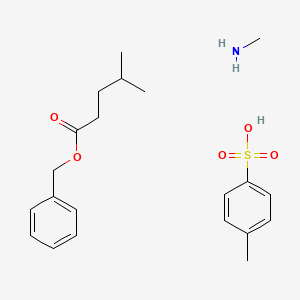
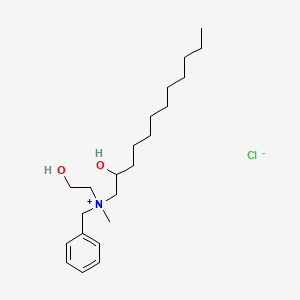
![2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12817391.png)
